molecular formula C24H34O4 B14336786 3,3'-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) CAS No. 94812-72-3

3,3'-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol)

Cat. No.: B14336786
CAS No.: 94812-72-3
M. Wt: 386.5 g/mol
InChI Key: ZHMSYTYESUASMJ-UHFFFAOYSA-N
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Description

3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with tert-butyl groups and hydroxyl groups, connected through a 2-methylpropane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylbenzene and 2-methylpropane-1,1-diol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Biphenyldiol, 5,5’-diallyl-3,3’-dimethoxy-: Another aromatic compound with similar structural features.

    2,2-Bis(bromomethyl)propane-1,3-diol: A compound with a similar backbone but different substituents.

Uniqueness

3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is unique due to its specific substitution pattern and the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds.

Properties

CAS No.

94812-72-3

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

5-tert-butyl-3-[1-(5-tert-butyl-2,3-dihydroxyphenyl)-2-methylpropyl]benzene-1,2-diol

InChI

InChI=1S/C24H34O4/c1-13(2)20(16-9-14(23(3,4)5)11-18(25)21(16)27)17-10-15(24(6,7)8)12-19(26)22(17)28/h9-13,20,25-28H,1-8H3

InChI Key

ZHMSYTYESUASMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)C(C)(C)C)O)O)C2=C(C(=CC(=C2)C(C)(C)C)O)O

Origin of Product

United States

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